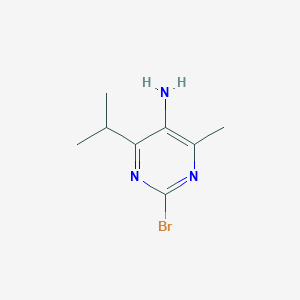
2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine is a chemical compound with the molecular formula C8H12BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine typically involves the bromination of 4-isopropyl-6-methylpyrimidin-5-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-4-isopropyl-6-methylpyrimidin-5-amine, while Suzuki-Miyaura coupling can produce various biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylpyrimidine: A simpler analog with similar reactivity but lacking the isopropyl group.
4-Isopropyl-6-methylpyrimidin-5-amine: The non-brominated precursor of 2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine.
2-Chloro-4-isopropyl-6-methylpyrimidin-5-amine: A similar compound where the bromine atom is replaced by chlorine.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the isopropyl group, which can influence its reactivity and interactions with other molecules
Eigenschaften
Molekularformel |
C8H12BrN3 |
|---|---|
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
2-bromo-4-methyl-6-propan-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C8H12BrN3/c1-4(2)7-6(10)5(3)11-8(9)12-7/h4H,10H2,1-3H3 |
InChI-Schlüssel |
BXCVTCGZGWEXGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)Br)C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


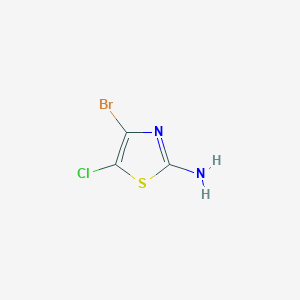

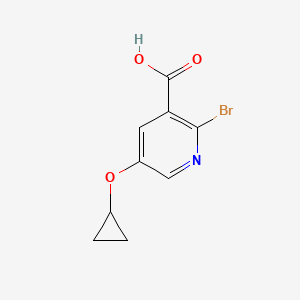
![2,2-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol](/img/structure/B13981662.png)
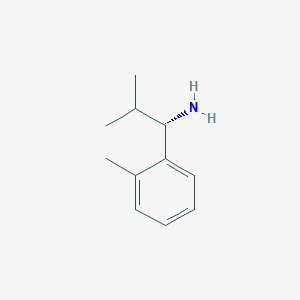
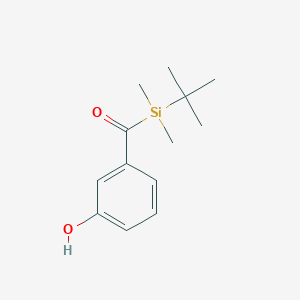
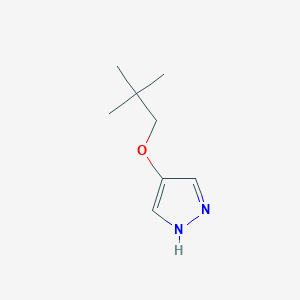
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)
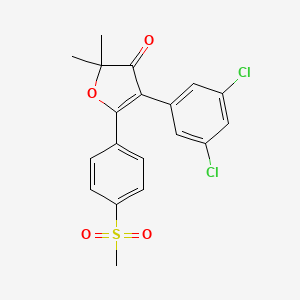
![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)

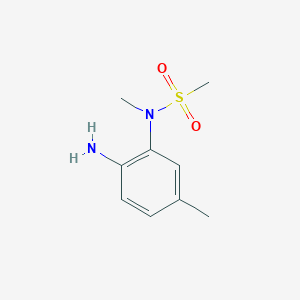
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)

